molecular formula C15H11BrO3 B1292262 3-Acetoxy-4'-bromobenzophenone CAS No. 890099-61-3

3-Acetoxy-4'-bromobenzophenone

Cat. No.: B1292262
CAS No.: 890099-61-3
M. Wt: 319.15 g/mol
InChI Key: DFHFTMSEVMDBEO-UHFFFAOYSA-N
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Description

3-Acetoxy-4’-bromobenzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is characterized by the presence of an acetoxy group at the 3-position and a bromine atom at the 4’-position of the benzophenone structure. This compound is known for its unique chemical properties, making it valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4’-bromobenzophenone typically involves the acetylation of 4’-bromobenzophenone. One common method is the reaction of 4’-bromobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of 3-Acetoxy-4’-bromobenzophenone may involve large-scale acetylation processes using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-4’-bromobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Acetoxy-4’-bromobenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-bromobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the bromobenzophenone moiety can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 4-Acetoxy-3’-bromobenzophenone
  • 3-Acetoxy-4’-chlorobenzophenone
  • 3-Acetoxy-4’-fluorobenzophenone

Comparison: 3-Acetoxy-4’-bromobenzophenone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atom can participate in specific substitution reactions that are not as favorable with chlorine or fluorine .

Properties

IUPAC Name

[3-(4-bromobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c1-10(17)19-14-4-2-3-12(9-14)15(18)11-5-7-13(16)8-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHFTMSEVMDBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641634
Record name 3-(4-Bromobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-61-3
Record name 3-(4-Bromobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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